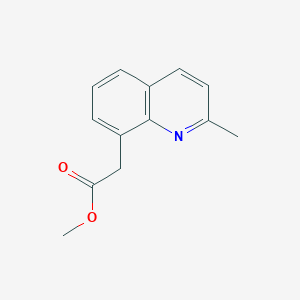

Methyl 2-(2-methylquinolin-8-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-methylquinolin-8-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-6-7-10-4-3-5-11(13(10)14-9)8-12(15)16-2/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYIDFCWKYEFLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2CC(=O)OC)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic Characterization and Structural Elucidation of Methyl 2 2 Methylquinolin 8 Yl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy is the most powerful tool for determining the precise molecular architecture of organic compounds in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, it is possible to map the complete connectivity of atoms within Methyl 2-(2-methylquinolin-8-yl)acetate.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment, number, and connectivity of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the quinoline (B57606) ring protons, the quinoline's methyl group, the side-chain methylene (B1212753) group, and the ester's methyl group. The aromatic region should display characteristic doublets and triplets for the protons on the quinoline core. The H3 and H4 protons on the pyridine (B92270) ring typically appear as doublets, while the H5, H6, and H7 protons on the benzene (B151609) ring form a more complex system of coupled signals. The aliphatic region will feature singlets for the methyl groups and a key singlet for the methylene bridge, whose chemical shift is influenced by the adjacent aromatic ring and carbonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data, showing signals for all 13 unique carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to resonate at a significantly downfield chemical shift (around 170 ppm). The nine carbons of the quinoline ring will appear in the aromatic region (120-160 ppm). The aliphatic region will contain signals for the quinoline's methyl carbon, the side-chain methylene carbon, and the ester's methoxy (B1213986) carbon.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Atom |

|---|---|---|---|

| 2-CH₃ | ~2.75 (s, 3H) | ~25.5 | C |

| 3 | ~7.30 (d, J=8.4 Hz, 1H) | ~122.0 | C |

| 4 | ~8.00 (d, J=8.4 Hz, 1H) | ~136.5 | C |

| 5 | ~7.60 (d, J=8.2 Hz, 1H) | ~128.0 | C |

| 6 | ~7.45 (t, J=7.8 Hz, 1H) | ~126.5 | C |

| 7 | ~7.40 (d, J=7.2 Hz, 1H) | ~129.0 | C |

| 8-CH₂ | ~4.20 (s, 2H) | ~40.0 | C |

| C=O | - | ~171.5 | C |

| O-CH₃ | ~3.70 (s, 3H) | ~52.0 | C |

| C2 | - | ~158.0 | C |

| C4a | - | ~127.5 | C |

| C8a | - | ~146.0 | C |

| C8 | - | ~135.0 | C |

2D NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's structural connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, key expected correlations would include the coupling between H3 and H4 on the pyridine ring and the sequential couplings between H5, H6, and H7 on the benzene ring. The absence of COSY correlations for the three singlet signals (2-CH₃, 8-CH₂, O-CH₃) would confirm they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). It allows for the definitive assignment of each carbon atom that bears a proton. For instance, the proton signal at ~4.20 ppm would correlate with the carbon signal at ~40.0 ppm, assigning them to the 8-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), mapping out the carbon skeleton. Key HMBC correlations for structural confirmation would include:

The protons of the 8-CH₂ group showing a correlation to the ester carbonyl carbon (C=O), confirming the acetate (B1210297) linkage.

The 8-CH₂ protons correlating to carbons C7, C8, and C8a of the quinoline ring, confirming the attachment point of the side chain.

The protons of the 2-CH₃ group correlating to carbons C2 and C3, confirming its position.

The methoxy protons (O-CH₃) showing a strong correlation to the ester carbonyl carbon.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Confirmation and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, which is used to confirm its elemental composition. For this compound (C₁₃H₁₃NO₂), the theoretical exact mass can be calculated.

Molecular Formula: C₁₃H₁₃NO₂

Calculated Monoisotopic Mass: 215.09463 Da

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unambiguous confirmation of the molecular formula.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), can offer further structural insights. Expected fragmentation pathways for this compound would likely involve:

Loss of the methoxy radical (•OCH₃, 31 Da) to yield an acylium ion.

Loss of the methoxycarbonyl group (•COOCH₃, 59 Da).

Cleavage of the C8-CH₂ bond to produce a stable quinolin-8-ylmethyl cation (m/z 142).

Table 2: HRMS Data and Expected Fragments for this compound.

| Species | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₃H₁₄NO₂]⁺ | 216.10191 | Protonated molecular ion |

| [M-OCH₃]⁺ | [C₁₂H₁₀NO]⁺ | 184.07570 | Loss of methoxy radical |

| [C₁₀H₈N]⁺ | [C₁₀H₈N]⁺ | 142.06513 | Quinolin-8-ylmethyl cation |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound would be dominated by a strong absorption from the ester carbonyl group.

Key expected absorption bands include:

C=O Stretch: A strong, sharp band in the region of 1735-1750 cm⁻¹ is characteristic of the ester carbonyl group.

C-O Stretch: Bands corresponding to the C-O stretching of the ester group would appear in the 1150-1250 cm⁻¹ region.

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) for the methyl and methylene groups.

C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) for the aromatic C-H bonds on the quinoline ring.

C=C and C=N Stretch: A series of bands in the 1450-1620 cm⁻¹ region corresponding to the stretching vibrations within the aromatic quinoline core.

Table 3: Predicted IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic (Quinoline) |

| ~2955 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1740 | C=O Stretch | Ester |

| ~1600, 1570, 1500 | C=C / C=N Stretch | Aromatic (Quinoline) |

| ~1220 | C-O Stretch | Ester (acyl-oxygen) |

X-ray Crystallography for Definitive Three-Dimensional Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid.

While the crystal structure for this compound itself has not been reported in the reviewed literature, the structure of a closely related derivative, Methyl (2E)-2-{[(2-methylquinolin-8-yl)oxy]methyl}-3-(2-thienyl)acrylate, has been solved. nih.gov This structure provides an excellent experimental model for the geometry of the 2-methylquinolin-8-yl moiety.

From this related structure, it is observed that the quinoline ring system is essentially planar. nih.gov The bond lengths and angles within this core are consistent with those of a typical aromatic heterocyclic system. The C-C bond lengths within the rings fall in the range of 1.36 to 1.43 Å, and the endocyclic angles are all close to 120°, indicative of sp² hybridization. This planarity is a key feature of the quinoline scaffold. The conformation of the acetate side chain in the target molecule would be determined by rotation around the C8-CH₂ single bond, a feature that would be fixed in a crystal lattice and influenced by intermolecular packing forces.

Table 4: Selected Bond Lengths and Angles for the 2-Methylquinolin-8-yl Moiety (Data from a related crystal structure nih.gov).

| Bond/Angle | Typical Value (Å or °) | Description |

|---|---|---|

| N1-C2 | 1.368 Å | Pyridine ring N-C bond |

| C2-C3 | 1.371 Å | Pyridine ring C=C bond |

| C3-C4 | 1.411 Å | Pyridine ring C-C bond |

| C5-C6 | 1.361 Å | Benzene ring C=C bond |

| C7-C8 | 1.409 Å | Benzene ring C-C bond |

| C2-N1-C8a | 117.8° | Angle at Nitrogen |

| C5-C6-C7 | 121.2° | Angle in Benzene ring |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions) in Crystal Packing

The solid-state architecture of molecular crystals is governed by a complex interplay of noncovalent interactions. In the case of this compound and its derivatives, the crystal packing is stabilized by a network of weak intermolecular forces, including conventional and unconventional hydrogen bonds and C-H···π interactions. nih.gov While a crystal structure specifically for this compound is not detailed in the reviewed literature, analysis of closely related quinoline derivatives provides significant insight into the probable interactions that dictate its supramolecular assembly.

Hydrogen bonds, particularly those involving C–H···O interactions, are instrumental in forming stable, extended networks. nih.gov In similar crystal structures, these interactions often link molecules into dimers or layered sheets, providing significant stabilization to the crystalline lattice. nih.govnih.gov For instance, in one derivative, molecules are connected by intermolecular C—H⋯O hydrogen bonds, creating a three-dimensional network that is highly effective in stabilizing the crystal structure. nih.gov Another example shows dimers linked by C—H⋯O hydrogen bonds, which in turn form larger sheets. nih.gov

The table below summarizes the types of intermolecular interactions commonly observed in the crystal packing of quinoline derivatives, which are anticipated to be relevant for this compound.

Table 1: Potential Intermolecular Interactions in the Crystal Packing of this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

|---|---|---|---|---|

| Hydrogen Bonding | C—H | O (carbonyl/ester) | 2.9 - 3.5 | Formation of dimers and sheets nih.govnih.gov |

| Hydrogen Bonding | O—H | N (quinoline) | 2.6 - 3.0 | Intramolecular stabilization (in hydroxylated derivatives) nih.gov |

| C-H···π Interactions | C—H (alkyl/aromatic) | Centroid of quinoline or benzene ring | 2.7 - 3.1 (H···Cg) | Linking of layers and stabilization of 3D network nih.govresearchgate.net |

Data is based on observations from related quinoline derivative structures. nih.govnih.govnih.govresearchgate.net

Elemental Analysis for Empirical Formula Validation and Purity Assessment

Elemental analysis is a fundamental technique for the characterization of newly synthesized compounds, providing quantitative information on the percentage composition of elements (typically carbon, hydrogen, and nitrogen). This data is used to validate the empirical formula of the compound and serves as a crucial indicator of its purity. ijpsr.commdpi.com For this compound, the molecular formula is established as C₁₃H₁₃NO₂.

The theoretical elemental composition is calculated based on this formula and the atomic weights of its constituent elements. The experimentally determined values for a synthesized sample must align closely with these theoretical percentages, typically within a margin of ±0.4%, to confirm the structural assignment and indicate a high degree of purity. researchgate.net Significant deviations between the found and calculated values would suggest the presence of impurities, residual solvents, or an incorrect structural assignment. Numerous studies on quinoline derivatives routinely employ elemental analysis to confirm the identity of the synthesized compounds. ijpsr.commdpi.comijcce.ac.ir

Table 2: Elemental Analysis Data for this compound

| Element | Molecular Formula | Theoretical (%) | Experimental (%) |

|---|---|---|---|

| Carbon (C) | C₁₃H₁₃NO₂ | 72.54 | Value to be determined |

| Hydrogen (H) | C₁₃H₁₃NO₂ | 6.09 | Value to be determined |

Chromatographic Techniques for Reaction Monitoring and Purification Methodologies

Chromatographic methods are indispensable tools in synthetic organic chemistry for both monitoring the progress of a reaction and for the purification of the final product. Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed in the synthesis of quinoline derivatives. ijpsr.comirejournals.com

Thin Layer Chromatography (TLC) for Reaction Progress Evaluation

Thin Layer Chromatography (TLC) is a rapid, simple, and effective qualitative technique used to monitor the progress of a chemical reaction. khanacademy.org It allows for the simultaneous analysis of the starting materials, intermediates, and products in a reaction mixture. By spotting the mixture on a TLC plate (typically silica (B1680970) gel) at different time intervals and eluting with an appropriate mobile phase, one can observe the consumption of reactants and the formation of the product. ijpsr.comimpactfactor.org

The purity of synthesized quinoline compounds is frequently checked using TLC on silica gel plates. ijpsr.com Visualization of the separated spots is commonly achieved under UV light or by exposure to iodine vapor in an iodine chamber. ijpsr.comimpactfactor.org The choice of the solvent system (mobile phase) is critical for achieving good separation, with mixtures like n-hexane/ethyl acetate or hexane-acetone often being effective for quinoline derivatives. impactfactor.orgnih.gov The retention factor (Rf) value for the product spot is a characteristic property under a specific set of chromatographic conditions and is used to track its formation.

Table 3: Typical TLC Conditions for Monitoring the Synthesis of Quinoline Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel G coated on aluminum plates ijpsr.comimpactfactor.org |

| Mobile Phase (Eluent) | n-Hexane / Ethyl Acetate (e.g., 7:3 v/v) impactfactor.org |

| Hexane / Acetone (e.g., 3:1 v/v) nih.gov | |

| Sample Application | Capillary spotting of the reaction mixture |

| Development | Ascending chromatography in a closed chamber |

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of pharmaceutical and chemical synthesis, reverse-phase HPLC (RP-HPLC) is the standard method for determining the quantitative purity of active pharmaceutical ingredients and other fine chemicals. nih.gov

For quinoline derivatives, RP-HPLC methods have been developed and validated to ensure the quality of the final product. irejournals.com A typical method involves a C18 or phenyl stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). irejournals.comnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly performed using a UV detector set at a wavelength where the quinoline chromophore exhibits strong absorbance, such as 235 nm. irejournals.com Method validation includes assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the method is reliable and robust. irejournals.comnih.gov

Table 4: Representative HPLC Method Parameters for Purity Analysis of a Quinoline Derivative

| Parameter | Specification |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | HYPERSIL C18 (250 x 4.6 mm, 5 µm) or similar irejournals.com |

| Mobile Phase | Methanol : Ammonium Acetate buffer (e.g., 60:40 v/v) irejournals.com |

| Flow Rate | 1.0 mL/min irejournals.com |

| Detection | UV at 235 nm irejournals.com |

| Injection Volume | 10 - 20 µL |

| Retention Time (tR) | Compound-specific (e.g., 6.8 min for a related compound) irejournals.com |

| Linearity Range | e.g., 4–24 µg/mL irejournals.com |

| Limit of Detection (LOD) | e.g., 0.021 µg/mL irejournals.com |

Parameters are based on a validated method for a similar quinoline compound and serve as a representative example. irejournals.com

Computational Chemistry and Theoretical Investigations of Methyl 2 2 Methylquinolin 8 Yl Acetate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It is widely employed to determine molecular properties, including geometry, energy, and reactivity, by calculating the electron density. mdpi.comnih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. mdpi.com This procedure systematically alters the molecular geometry to find the configuration with the lowest possible energy, representing the molecule's most stable state. mdpi.com For these calculations, a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), is commonly used to provide a balance of accuracy and computational efficiency. nih.govsemanticscholar.org

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. While specific experimental data for Methyl 2-(2-methylquinolin-8-yl)acetate is not available, DFT calculations for structurally related quinoline (B57606) derivatives show that the quinoline ring system is nearly planar. nih.gov For instance, in a similar crystal structure, the dihedral angle between the benzene (B151609) and pyridyl rings of the quinoline core was found to be just 1.59°. nih.gov Energetic landscape calculations can further explore different conformations (conformers) of the molecule, such as those arising from the rotation around single bonds, to identify the global minimum energy structure.

Table 1: Representative Optimized Geometrical Parameters for Quinoline-Based Structures Note: This table presents typical data for related quinoline compounds as determined by DFT calculations and crystallographic studies to illustrate expected values.

| Parameter | Description | Typical Value |

| Bond Lengths (Å) | ||

| C=O (carbonyl) | The length of the carbon-oxygen double bond in the ester group. | ~1.21 - 1.25 Å |

| C-O (ester) | The length of the carbon-oxygen single bond in the ester group. | ~1.33 - 1.36 Å |

| C-N (quinoline) | The length of carbon-nitrogen bonds within the pyridine (B92270) ring of the quinoline. | ~1.32 - 1.38 Å |

| **Bond Angles (°) ** | ||

| O=C-O (ester) | The angle defining the geometry of the ester functional group. | ~123 - 126° |

| C-N-C (quinoline) | The angle around the nitrogen atom within the quinoline ring. | ~117 - 119° |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electronic Transitions via TD-DFT

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. scirp.orgsemanticscholar.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity and lower kinetic stability. semanticscholar.orgnih.gov

For quinoline derivatives, the HOMO is typically localized over the electron-rich ring systems, while the LUMO is distributed across the entire molecule. dergipark.org.tr The calculated HOMO and LUMO energies indicate that charge transfer can occur within the molecule. scirp.org

Time-Dependent DFT (TD-DFT) is used to investigate the electronic excited states and simulate UV-Visible absorption spectra. nih.govdergipark.org.tr This analysis calculates the energies of electronic transitions, such as the transition from the HOMO to the LUMO, and their corresponding oscillator strengths, which relate to the intensity of absorption bands. dergipark.org.tr For similar quinoline derivatives, HOMO-LUMO transitions are often calculated to be in the S2 singlet state, with excitation energies around 3.75–3.84 eV. dergipark.org.tr

Table 2: Frontier Molecular Orbital (FMO) Energies and Energy Gaps for Representative Quinoline Derivatives Note: This table provides example values from DFT studies on related quinoline compounds to illustrate the concepts.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication |

| Quinoline | -6.646 | -1.816 | 4.83 | High stability, lower reactivity |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans) | - | - | 3.75 | Moderate reactivity |

| A Schiff Base Derivative | -0.26751 | -0.18094 | 0.08657 | High reactivity, high polarizability nih.gov |

Evaluation of Charge Distribution and Electrostatic Potential Maps for Reactive Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution of a molecule in three dimensions, allowing for the visualization of electron-rich and electron-poor regions. libretexts.org MEP maps are invaluable for predicting how molecules interact and identifying sites susceptible to electrophilic (positive potential) and nucleophilic (negative potential) attack. nih.govlibretexts.org

In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), often associated with electronegative atoms like oxygen and nitrogen, while blue indicates regions of low electron density (positive potential), usually around hydrogen atoms. nih.govresearchgate.net For this compound, the MEP would be expected to show significant negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the ester group, identifying them as likely sites for hydrogen bonding and other intermolecular interactions. researchgate.net The distribution of these charges is critical for understanding the molecule's binding behavior with biological targets.

Molecular Docking Simulations for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme) to form a stable complex. nih.govresearchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Docking simulations place the ligand, this compound, into the active site of a target protein and evaluate the fit using a scoring function. This function estimates the binding affinity, typically expressed in kcal/mol, where a more negative value indicates a stronger and more favorable interaction. jbcpm.com

Quinoline derivatives have been studied as inhibitors for a range of enzymes implicated in various diseases. Docking studies on these targets reveal how the quinoline scaffold can fit into their active sites.

Sphingosine Kinase (SphK): This enzyme is a target in cancer therapy. Docking studies of quinoline-based compounds into SphK have shown that the quinoline core can interact with key residues in the binding site, which normally accommodates the lipophilic tail of sphingosine. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is another important oncology target. Numerous quinoline derivatives have been docked into the ATP-binding site of EGFR, demonstrating their potential to act as inhibitors. nih.govnih.gov

FabH: This enzyme is a target for developing new antibacterial agents. Docking studies of quinoline-imidazole-benzothiazole hybrids against FabH from E. coli have identified potent inhibitors. researchgate.net

Table 3: Example Binding Affinities of Quinoline Derivatives with Various Protein Targets Note: This table presents docking results for various quinoline-based compounds against specified targets to demonstrate the application of this method.

| Ligand Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) |

| Thiopyrano[2,3-b]quinoline Derivatives | CB1a (Anticancer Peptide) | 2IGR | -5.3 to -6.1 nih.gov |

| Chalcone-8-hydroxyquinoline Hybrids | EGFR Kinase | - | - (IC50 = 0.097 µM for lead compound) nih.gov |

| GC-MS Analyzed Compounds | Squalene Synthase (Antifungal) | - | -8.6 to -10.3 jbcpm.com |

| Quinoline-imidazole-benzothiazole Hybrids | FabH (E. coli) | - | - (IC50 = 3.1 µM for lead compound) researchgate.net |

Elucidation of Key Intermolecular Forces (e.g., Hydrogen Bonds, Hydrophobic Interactions)

A successful docking simulation not only predicts the binding affinity but also details the specific intermolecular interactions that stabilize the ligand-receptor complex. nih.gov These non-covalent forces are critical for biological activity.

Hydrogen Bonds: These are strong, directional interactions between a hydrogen bond donor (like an N-H or O-H group) and an acceptor (an electronegative atom like oxygen or nitrogen). For this compound, the quinoline nitrogen and ester oxygens are potential hydrogen bond acceptors, capable of forming key interactions with amino acid residues like lysine (B10760008) or tyrosine in an enzyme's active site. nih.gov

Hydrophobic Interactions: These interactions occur between nonpolar groups. The aromatic quinoline ring system can form favorable hydrophobic and π-stacking interactions with nonpolar amino acid residues such as phenylalanine, tryptophan, and isoleucine. nih.govmdpi.com

The analysis of these interactions provides a rational basis for the molecule's observed or potential biological activity and can guide further chemical modifications to enhance potency and selectivity. nih.gov For example, docking studies of thiopyrano[2,3-b]quinoline derivatives revealed interactions with residues like PHE A-15, ILE A-8, and TRP A-12. nih.gov

Mechanistic Biological Activity and Structure Activity Relationship Sar Studies for Methyl 2 2 Methylquinolin 8 Yl Acetate and Quinoline Analogues

Elucidation of Anticancer Action Mechanisms

Quinoline-based compounds have demonstrated significant potential in anticancer drug development, operating through multiple mechanisms to inhibit cancer cell proliferation and induce cell death. researchgate.net These mechanisms range from direct interaction with DNA to the modulation of critical signaling pathways involved in cancer progression. researchgate.netrsc.org

A primary anticancer mechanism for many quinoline (B57606) analogues involves direct interaction with DNA, leading to the disruption of its replication and transcription processes. ijmphs.com Some quinoline derivatives function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.govrsc.org This intercalation distorts the DNA structure, interfering with the function of enzymes that rely on DNA as a template, such as DNA and RNA polymerases. ijmphs.com

Furthermore, certain quinoline compounds are known inhibitors of topoisomerases I and II, which are enzymes essential for managing DNA topology during replication, transcription, and repair. researchgate.netrsc.org By inhibiting these enzymes, the compounds lead to the accumulation of DNA strand breaks. researchgate.net This triggers a DNA damage response that, if the damage is too extensive to be repaired, can lead to programmed cell death, or apoptosis. researchgate.netrsc.org The accumulation of unrepaired DNA damage is a potent trigger for apoptosis, particularly in rapidly dividing cancer cells. researchgate.net

Beyond direct DNA interaction, quinoline derivatives exert their anticancer effects through specific interactions with various cellular proteins, thereby modulating their function. researchgate.net A notable example is the interaction with tubulin, a protein crucial for the formation of microtubules. rsc.org By binding to tubulin, certain quinoline-chalcone hybrids inhibit its polymerization, which disrupts the formation of the mitotic spindle, arrests the cell cycle, and ultimately leads to apoptosis. rsc.org

The 8-hydroxyquinoline (B1678124) (8-OHQ) scaffold, structurally related to Methyl 2-(2-methylquinolin-8-yl)acetate, is known to target key metalloenzymes involved in cancer progression. nih.gov These include ribonucleotide reductase, which is vital for DNA synthesis, and matrix metalloproteinases, which play a role in metastasis. nih.gov The ability of the 8-hydroxyquinoline moiety to chelate metal ions is often critical to its mechanism of inhibiting these enzymes. nih.gov

A common outcome of the various molecular interactions of quinoline analogues is the induction of apoptosis, or programmed cell death. researchgate.netrsc.org This process is a key target in cancer therapy. Quinoline derivatives have been shown to trigger apoptosis through multiple signaling pathways. For instance, some analogues can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis and leading to apoptosis. rsc.orgnih.gov

The induction of apoptosis is often mediated by the activation of caspases, a family of proteases that execute the cell death program. researchgate.netmdpi.com Studies on certain quinoline-pyridine hybrids and quinoline analogues bearing thiazolidinones have demonstrated significant activation of caspase 3/7 in cancer cell lines. researchgate.netmdpi.com Additionally, some styrylquinoline derivatives have been found to induce apoptosis by generating reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components, thereby changing the cellular redox balance and triggering cell death pathways independent of the p53 tumor suppressor gene. nih.gov

Protein kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. researchgate.net Consequently, kinase inhibition is a major strategy in anticancer drug development. nih.govnih.gov Quinoline derivatives have been identified as potent inhibitors of several kinases involved in cancer pathways. researchgate.net

Sphingosine kinase (SphK), which exists in two isoforms (SphK1 and SphK2), is overexpressed in numerous cancers and promotes cell proliferation and survival. nih.govnih.gov The inhibition of SphK is an attractive target for anticancer therapy. nih.govresearchgate.net Research has led to the development of quinoline-5,8-dione-based compounds that act as dual SphK1/2 inhibitors in the low micromolar range. nih.govnih.gov

Other kinases targeted by quinoline analogues include:

Pim-1 kinase: A serine/threonine kinase that controls apoptosis and is upregulated in many cancers. ijmphs.com Certain 8-hydroxy-quinoline derivatives have been identified as potent inhibitors of Pim-1. researchgate.net

Src kinase: Inhibition of this nonreceptor tyrosine kinase by quinoline derivatives can suppress downstream survival pathways like ERK and Akt, leading to cell growth suppression and apoptosis induction. researchgate.net

Epidermal Growth Factor Receptor (EGFR) kinase: Quinoline-chalcone hybrids have been developed as potent EGFR kinase inhibitors with a good safety profile. rsc.org

| Anticancer Mechanism | Molecular Target | Outcome | Example Quinoline Class |

| DNA Interaction | DNA Double Helix | Disruption of replication/transcription | Quinoline-Chalcone Hybrids rsc.org |

| Topoisomerase I/II | DNA strand breaks, apoptosis | General Quinoline Derivatives researchgate.netrsc.org | |

| Protein Interaction | Tubulin | Mitotic arrest, apoptosis | Quinoline-Chalcone Hybrids rsc.org |

| Metalloenzymes (e.g., Ribonucleotide Reductase) | Inhibition of DNA synthesis | 8-Hydroxyquinolines nih.gov | |

| Apoptosis Induction | Caspase Cascade (e.g., Caspase 3/7) | Programmed cell death | Quinoline-Pyridine Hybrids researchgate.net |

| Cellular Redox Balance | Generation of ROS, oxidative stress | 2-Styrylquinolines nih.gov | |

| Kinase Inhibition | Sphingosine Kinase (SphK1/2) | Inhibition of cell proliferation/survival | Quinoline-5,8-diones nih.govnih.gov |

| Pim-1 Kinase | Apoptosis, cell cycle arrest | 8-Hydroxyquinolines researchgate.net | |

| Src Kinase | Suppression of survival pathways | General Quinoline Derivatives researchgate.net |

Understanding Antimicrobial and Antimycobacterial Modes of Action

The quinoline core is a foundational element in many anti-infectious drugs, demonstrating efficacy against a broad range of pathogens, including bacteria and mycobacteria. nih.gov

The primary mechanism of antibacterial action for the quinolone class of antibiotics, which are structurally related to quinolines, is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. wikipedia.orgwikipedia.org These are type II topoisomerases that are critical for bacterial DNA replication, repair, and recombination.

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during replication and to compact the chromosome so it fits within the cell. wikipedia.org

Topoisomerase IV: This enzyme's main function is to separate replicated (catenated) daughter DNA chromosomes following a round of replication, allowing them to segregate into the new daughter cells. wikipedia.org

By inhibiting these enzymes, quinolones block DNA replication and lead to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium. wikipedia.orgwikipedia.org While this general mechanism applies to both Gram-positive and Gram-negative bacteria, the primary target can differ. In many Gram-negative bacteria, DNA gyrase is the principal target, whereas in many Gram-positive bacteria, topoisomerase IV is the more sensitive target. researchgate.net

Structure-activity relationship studies have shown that modifications to the quinoline scaffold can modulate potency and spectrum of activity. Some synthetic quinoline derivatives show greater activity against Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis than against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. nih.govacs.org The lipophilicity of the compound often plays a role in its efficacy against different types of bacteria. nih.gov

In the context of antimycobacterial activity, the quinoline core is present in drugs like bedaquiline, which targets the F0F1-ATP synthase in mycobacteria, disrupting their cellular energy production. nih.govmdpi.com Other 8-hydroxyquinoline derivatives have shown potent activity against various Mycobacterium species, including Mycobacterium tuberculosis, although their precise mechanisms may vary. researchgate.netnih.govresearchgate.net The presence of the 8-hydroxyl group appears to be important for both antibacterial and antimycobacterial activity. researchgate.netnih.gov

Antifungal Activity and Morphological Changes in Fungal Mycelia

The quinoline scaffold is a crucial component in the development of new therapeutic agents, including those with antifungal properties. nih.gov While specific studies on the antifungal action of this compound are not extensively detailed in the available literature, research on related quinoline analogues provides significant insights into their potential mechanisms. Quinoline derivatives have demonstrated notable efficacy against a range of fungal pathogens, including various Candida species and dermatophytes. nih.govmdpi.com

Certain quinoline derivatives exhibit potent, selective action against different types of fungi. For instance, some analogues are particularly active against yeasts, while others show more pronounced efficacy against filamentous fungi. nih.gov The mechanism of action for some potent antifungal quinoline derivatives involves the disruption of fungal cell integrity. Preliminary studies on certain 2,8-bis(trifluoromethyl)-4-quinolinol analogues revealed that their antifungal effect may be due to causing abnormal morphology of cell membranes. nih.gov This damage leads to an increase in membrane permeability, resulting in the leakage and release of essential cellular contents, which ultimately leads to fungal cell death. nih.gov

Investigations into other series of quinoline derivatives have identified compounds with in vitro antifungal activity that is comparable to or even greater than that of established antifungal agents like fluconazole. nih.gov The fungicidal activity of these compounds is often evaluated against agriculturally significant phytopathogenic fungi such as Botrytis cinerea and Sclerotinia sclerotiorum, as well as clinically relevant strains. nih.govmdpi.com

| Compound Class | Observed Antifungal Effect | Potential Mechanism | Target Fungi Examples |

|---|---|---|---|

| 2,8-bis(trifluoromethyl)-4-quinolinol analogues | Potent activity with low EC50 values. nih.gov | Induces abnormal cell membrane morphology, increases membrane permeability, causes release of cellular contents. nih.gov | Sclerotinia sclerotiorum, Botrytis cinerea nih.gov |

| 8-Hydroxyquinoline derivatives | Activity comparable or superior to fluconazole. nih.gov | Not specified, likely involves metal ion chelation or other mechanisms. | Candida spp. nih.gov |

| General Quinoline Derivatives | Selective action against yeasts or filamentous fungi. nih.gov | Structural variations influence target specificity. nih.gov | Dermatophytes, Candida spp. nih.gov |

| Quinoline-based hydroxyimidazolium hybrids | Remarkable activity against opportunistic fungi. mdpi.com | Not specified. | Cryptococcus neoformans, Candida spp., Aspergillus spp. mdpi.com |

Targeting Mycobacterial Cellular Processes (e.g., Cytochrome bc1 Complex, ATP Synthase)

The quinoline core is central to several potent anti-mycobacterial agents that function by disrupting essential cellular energy production pathways. Two primary targets for these compounds within Mycobacterium tuberculosis are the F-ATP synthase and the cytochrome bc1 complex (also known as complex III) of the electron transport chain.

ATP Synthase Inhibition The diarylquinoline drug bedaquiline, a landmark in the treatment of multidrug-resistant tuberculosis, validates F-ATP synthase as a clinical target. embopress.orgresearchgate.net This enzyme is critical for bacterial energy generation through oxidative phosphorylation. globethesis.com Bedaquiline and its analogues inhibit the enzyme's function, leading to a rapid depletion of cellular ATP and subsequent bacterial death. embopress.org Cryo-electron microscopy studies have revealed that second-generation diarylquinolines bind to the same sites as bedaquiline, with structural modifications improving the binding affinity. embopress.org Research efforts continue to focus on designing novel quinoline derivatives that effectively inhibit this enzyme, aiming to enhance potency and overcome potential resistance. globethesis.comworldscientific.com Furthermore, studies have identified other inhibitors, such as GaMF1, which target a unique, mycobacterium-specific loop of the ATP synthase's γ subunit, presenting a distinct mechanism for enzyme inhibition. researchgate.net

Cytochrome bc1 Complex Inhibition The cytochrome bc1 complex is another crucial component of the mycobacterial respiratory chain. Inhibition of this complex disrupts the electron flow, collapses the proton motive force, and halts ATP synthesis. While some of the most studied inhibitors of this complex are quinazolines, a closely related heterocyclic structure, quinoline-based compounds also show activity against this target. plos.orgnih.gov These inhibitors typically target the QcrB subunit of the complex, which contains the quinol oxidation (Qo) site. plos.orgresearchgate.net Interestingly, resistance can also emerge through mutations in the QcrA subunit (the Rieske iron-sulfur protein), indicating that compounds may interact with both subunits to inhibit the complex's activity. plos.orgnih.gov The inhibition of the cytochrome bc1 complex leads to ATP depletion and a decrease in the oxygen consumption rate, highlighting its importance as an anti-tubercular drug target. plos.orgnih.gov

| Target Enzyme | Inhibitor Class | Mechanism of Action | Outcome |

|---|---|---|---|

| F-ATP Synthase | Diarylquinolines (e.g., Bedaquiline) embopress.org | Binds to the rotor ring of the F-ATP synthase, disrupting proton translocation and inhibiting ATP synthesis. embopress.org | Depletion of cellular ATP, bactericidal effect. globethesis.com |

| Cytochrome bc1 Complex | Quinoline/Quinazoline Derivatives plos.org | Binds to the QcrB and/or QcrA subunits, blocking the quinol oxidation site and disrupting the electron transport chain. plos.orgnih.gov | Inhibition of respiration, ATP depletion. nih.gov |

In-Depth Structure-Activity Relationship (SAR) Studies

Impact of Substituent Nature and Position on Biological Potency (e.g., Methyl, Fluoro, Trifluoromethyl Groups)

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system. Structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity.

Position of Substituents: The location of a functional group is often critical. For a series of 4-aminoquinolines developed as α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be an absolute requirement for activity. acs.orgresearchgate.net Similarly, modifications at the C-8 position have been shown to significantly influence the potency of quinoline-based phosphodiesterase 5 (PDE5) inhibitors. nih.gov

Nature of Substituents:

Halogens (Fluoro, Chloro): The introduction of a fluorine atom is a common strategy in quinolone antibacterials, often leading to a broader spectrum of activity and higher intrinsic potency. nih.gov In the context of antileishmanial quinolines, chloro and fluoro groups at the C-6 and C-7 positions, respectively, were found to improve metabolic stability. nih.gov

Trifluoromethyl (CF3) Groups: This group is a powerful modulator of biological activity. In a series of antifungal quinolinol derivatives, the presence of two trifluoromethyl groups at the 2- and 8-positions was a key feature of the highly active lead compound. nih.gov

Methyl Groups: The effect of methyl groups can vary depending on the target. In some quinoline-chalcone hybrids targeting cholinesterase, methyl substitution generally decreased activity. mdpi.com However, in other contexts, such as the 2-methyl group in this compound, it forms part of the core scaffold that can be essential for the desired biological effect.

Role of Lipophilicity and its Influence on Biological Membrane Permeability and Efficacy

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a fundamental physicochemical property that profoundly influences the pharmacokinetic and pharmacodynamic behavior of a drug candidate. nih.gov It governs the ability of a molecule to partition between aqueous and lipid environments, which is critical for its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. researchgate.net

For a quinoline derivative to exert its biological effect, it must often cross biological membranes, such as the cell membrane or the mycobacterial cell wall, to reach its intracellular target. nih.gov This process is heavily influenced by the compound's lipophilicity. A molecule must be sufficiently lipophilic to penetrate the lipid core of membranes, but not so lipophilic that it remains sequestered within them, preventing it from reaching its target or being cleared from the body. nih.gov

In the design of quinoline analogues, lipophilicity is a key parameter to be optimized. Studies on various series of quinoline derivatives have involved the experimental determination of lipophilicity to establish a quantitative structure-activity relationship (QSAR). nih.gov For example, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method used to determine lipophilicity parameters for quinolines, which are then correlated with their observed biological activity, such as antifungal efficacy. nih.gov Computational tools are also widely used to predict lipophilicity and other ADMET parameters in the early stages of drug discovery, helping to select compounds with a higher probability of success. nih.govresearchgate.net

Rational Design Principles for Optimizing Target Engagement and Selectivity

Rational design is a cornerstone of modern medicinal chemistry, enabling the optimization of lead compounds into potent and selective drug candidates. The synthetic versatility of the quinoline scaffold makes it an ideal platform for such strategies. nih.gov

Key principles applied in the rational design of quinoline derivatives include:

Bioisosteric Replacement and Functional Group Modification: This involves replacing parts of a molecule with other groups that retain the desired biological activity but improve physicochemical or pharmacokinetic properties. For example, in the development of antimalarials, oxidizable functional groups have been inverted or modified to create more metabolically stable compounds. manchester.ac.ukbenthamscience.com

Structure-Based Drug Design: When the three-dimensional structure of the biological target (e.g., an enzyme active site) is known, compounds can be designed to fit precisely and form specific, high-affinity interactions. Molecular modeling and docking studies are used to predict the binding modes of new quinoline derivatives with their targets, such as C-RAF kinase or EGFR/HER-2, guiding the synthesis of more potent inhibitors. nih.govnih.govresearchgate.net

Blocking Metabolism: Introducing specific chemical groups can sterically hinder or electronically deactivate sites on the molecule that are prone to metabolic breakdown. The strategic placement of fluorine atoms or bulky groups like a tert-butyl group can block metabolism, thereby increasing the compound's half-life and bioavailability. manchester.ac.ukbenthamscience.com

Improving Selectivity: A major goal of rational design is to enhance a compound's selectivity for its intended target over other related proteins to minimize off-target effects. For instance, quinoline derivatives have been designed to be highly selective for C-RAF kinase over a panel of other kinases. nih.gov This is often achieved by exploiting subtle differences in the amino acid composition of the target's binding site compared to other proteins.

Broad Spectrum of Biological Activities Associated with Quinoline Derivatives

The quinoline ring is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a scaffold for compounds that interact with a wide variety of biological targets. nih.govnih.gov This has led to the discovery and development of quinoline-based agents with an exceptionally broad range of pharmacological activities.

The diverse biological profile of quinoline derivatives includes:

Anti-infective Activity: This is one of the most well-established areas for quinolines. It includes potent antimalarial (e.g., chloroquine), antibacterial (e.g., fluoroquinolones), antifungal, and antitubercular (e.g., bedaquiline) agents. nih.govnih.govbiointerfaceresearch.com They are also investigated for anti-leishmanial and antiviral properties. nih.govresearchgate.net

Anticancer Activity: Many quinoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. nih.gov Their mechanisms of action are diverse and can include the inhibition of tyrosine kinases, proteasomes, tubulin polymerization, and DNA repair pathways. nih.gov

Anti-inflammatory Activity: Certain quinoline analogues have demonstrated anti-inflammatory effects, with some designed to act as selective inhibitors of enzymes like COX-2. nih.govijresm.com

Central Nervous System (CNS) Activity: The quinoline scaffold has been incorporated into molecules with anticonvulsant and anti-depressant activities. biointerfaceresearch.comijresm.com

Cardiovascular Activity: Some derivatives have been explored for their effects on the cardiovascular system, including anti-arrhythmic, anti-anginal, and antihypertensive properties. biointerfaceresearch.com

Enzyme Inhibition: Beyond the targets mentioned above, quinoline derivatives have been designed as inhibitors for a host of other enzymes, such as phosphodiesterases (PDEs) and cholinesterases. nih.govmdpi.com

This remarkable versatility stems from the quinoline ring's ability to be readily functionalized at multiple positions, allowing for the precise tuning of its steric, electronic, and pharmacokinetic properties to achieve high affinity and selectivity for a given biological target. nih.gov

Insights into Antimalarial and Antiviral Mechanisms

Quinoline derivatives have historically been a cornerstone of antimalarial therapy. nih.govscispace.com The mechanism of action for many quinoline-based antimalarials, such as chloroquine, involves the disruption of heme metabolism within the malaria parasite, Plasmodium falciparum. nih.govyoutube.com The parasite digests hemoglobin in its food vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin. Quinoline antimalarials are thought to enter the food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death. youtube.com The basic side chain, commonly found in active 4-aminoquinolines, is crucial for accumulation in the acidic food vacuole of the parasite. youtube.com

The structural features of quinoline analogues significantly influence their antimalarial potency. SAR studies on 4-aminoquinolines have established several key principles:

The Quinoline Nucleus: The quinoline ring system is essential for activity.

Substitution at Position 7: An electron-withdrawing group, typically chlorine, at the 7-position of the quinoline ring is critical for antimalarial activity. youtube.com

The Amino Side Chain: A flexible diaminoalkyl side chain at the 4-position is vital for potent activity. youtube.comscispace.com The length of this chain is also a determining factor in efficacy.

While this compound is an 8-substituted quinoline and not a 4-aminoquinoline, other classes of quinoline antimalarials, like the 8-aminoquinolines (e.g., primaquine), are known to be active against the liver stages of the parasite. scispace.comslideshare.net The mechanism for 8-aminoquinolines is less understood but is thought to involve the generation of reactive oxygen species that damage parasitic cells.

In the realm of antiviral research, quinoline derivatives have demonstrated activity against a range of viruses. researchgate.net Chloroquine and hydroxychloroquine, for instance, have been investigated for their in vitro activity against SARS-CoV and SARS-CoV-2. scispace.com The proposed antiviral mechanisms for these quinoline analogues include the impairment of viral entry by altering the pH of endosomes and interference with the glycosylation of viral proteins. researchgate.net The broad-spectrum antiviral potential of the quinoline scaffold continues to be an active area of research. researchgate.net

Table 1: Structure-Activity Relationship (SAR) of Quinoline Analogues for Antimalarial Activity

| Structural Feature | Position | Influence on Antimalarial Activity | Key Examples |

| Quinoline Core | - | Essential for activity | Chloroquine, Quinine |

| Electron-withdrawing group | 7 | Generally enhances activity | Chloroquine (7-chloro) |

| Aminoalkyl side chain | 4 | Crucial for activity against blood-stage parasites | Chloroquine, Amodiaquine |

| Amino group | 8 | Activity against liver-stage parasites | Primaquine |

| Methyl group | 2 | Can modulate activity and toxicity | - |

| Ester functionality | 8 | Potential for modification to alter pharmacokinetic properties | - |

Anti-inflammatory and Analgesic Modalities

The quinoline nucleus is also a key component in compounds exhibiting anti-inflammatory and analgesic properties. nih.govresearchgate.net Various quinoline derivatives have been shown to target key mediators of inflammation. The mechanisms underlying these effects often involve the inhibition of pro-inflammatory enzymes and signaling pathways. For example, some quinoline-based compounds have been found to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. nih.govresearchgate.net

Structure-activity relationship studies have revealed that the nature and position of substituents on the quinoline ring are critical for anti-inflammatory and analgesic activities. nih.gov For instance, the presence of certain functional groups can direct the compound's activity towards specific targets within the inflammatory cascade. Research has shown that quinoline derivatives can modulate the production of inflammatory cytokines and nitric oxide, further contributing to their anti-inflammatory effects. tbzmed.ac.ir

The analgesic effects of quinoline analogues can be mediated through both central and peripheral mechanisms. tbzmed.ac.ir Peripheral analgesia often results from the inhibition of inflammatory mediators at the site of injury, while central analgesic effects may involve interactions with receptors in the central nervous system. The diverse pharmacological profiles of quinoline derivatives make them attractive candidates for the development of novel anti-inflammatory and analgesic agents with potentially improved efficacy and side-effect profiles compared to existing drugs. nih.govmdpi.com

Table 2: Anti-inflammatory and Analgesic Activity of Selected Quinoline Derivatives

| Compound Class | Proposed Mechanism of Action | Observed Effect |

| Quinoline-carboxamides | Antagonism of Transient Receptor Potential Vanilloid 1 (TRPV1) | Analgesia |

| Quinoline-carboxylic acids | Inhibition of Cyclooxygenase (COX) enzymes | Anti-inflammatory, Analgesia |

| 4-Aminoquinoline derivatives | Suppression of inflammatory mediators | Anti-inflammatory |

| Various substituted quinolines | Inhibition of nitric oxide production | Anti-inflammatory |

Coordination Chemistry and Ligand Design Applications of Methyl 2 2 Methylquinolin 8 Yl Acetate Frameworks

Methyl 2-(2-methylquinolin-8-yl)acetate as a Ligand Precursor in Metal Complex Synthesis

This compound serves as a valuable precursor in the synthesis of bespoke ligands for metal complexation. The inherent structural features of this molecule, namely the quinoline (B57606) nitrogen atom and the oxygen atom of the acetate (B1210297) group at the 8-position, provide two potential coordination sites, rendering it a bidentate ligand. The presence of the methyl group at the 2-position can introduce steric hindrance, which can influence the geometry and stability of the resulting metal complexes.

The ester functionality of this compound offers a reactive site for further chemical modification. For instance, hydrolysis of the ester group yields the corresponding carboxylic acid, which can then be used to form carboxylate-bridged metal complexes or be further functionalized. Alternatively, the acetate moiety can be modified to create ligands with varying denticity and donor atom sets, thereby expanding the range of metal ions that can be effectively chelated.

Exploration of Coordination Behavior of 2-Methylquinoline (B7769805) Derivatives

The coordination behavior of 2-methylquinoline derivatives is a rich and extensively studied area of inorganic chemistry. The presence of the nitrogen atom within the aromatic quinoline ring provides a primary coordination site, while substituents at the 8-position can introduce a secondary donor atom, leading to the formation of stable five-membered chelate rings with metal ions.

The Role of the 8-Position Oxygen Functionality in Chelation with Metal Ions

The oxygen functionality at the 8-position of the quinoline ring plays a pivotal role in the chelation of metal ions. In the case of 8-hydroxyquinoline (B1678124) and its derivatives, the deprotonated hydroxyl group forms a strong coordinate bond with a metal ion, in conjunction with the quinoline nitrogen. This N,O-bidentate coordination is a common and well-established motif in coordination chemistry. nih.govnih.gov

Synthesis and Characterization of Metal Complexes (e.g., Zinc(II), Aluminum(III), Platinum(II))

The synthesis of metal complexes with 2-methylquinoline derivatives has been extensively explored, leading to a diverse range of coordination compounds with interesting properties.

Zinc(II) Complexes: Zinc(II) complexes of 8-hydroxyquinoline derivatives have been widely studied for their applications in various fields, including as materials for organic light-emitting diodes (OLEDs). rsc.org The synthesis of a novel Zinc(II) complex with 2-methyl-8-quinolinol has been reported, highlighting the formation of stable coordination compounds. rsc.org While specific studies on Zinc(II) complexes with this compound are not abundant, the known coordination chemistry of related ligands suggests that the formation of tetrahedral or octahedral complexes is likely, depending on the stoichiometry and the presence of other co-ligands. The interaction of Zinc(II) with both N- and O-donor ligands can lead to complexes with enhanced biological activities. ajol.info

Aluminum(III) Complexes: Tris(8-hydroxyquinolinato)aluminum(III) (Alq3) is a well-known complex with significant applications in OLED technology. researchgate.netsemanticscholar.org The synthesis and characterization of Alq3 and its derivatives have been thoroughly investigated. researchgate.net The coordination of Al(III) with three 8-hydroxyquinolinate ligands results in a stable octahedral complex. The introduction of substituents on the quinoline ring, such as an amino group at the 5-position, can modulate the electronic properties and energy levels of the resulting aluminum complexes. rsc.org Although direct synthesis with this compound is not prominently reported, it is conceivable that Al(III) would coordinate to the quinoline nitrogen and the carbonyl oxygen of the acetate group.

Platinum(II) Complexes: Platinum(II) complexes are of significant interest due to their potential applications in cancer therapy and catalysis. The synthesis and characterization of Platinum(II) complexes with 8-hydroxyquinoline derivatives have been reported. hnuejs.edu.vnrsc.orgnih.gov These complexes often exhibit a square planar geometry around the Pt(II) center. The coordination of deprotonated 8-hydroxyquinoline to Pt(II) has been confirmed through various spectroscopic techniques and X-ray crystallography. nih.gov The nature of the substituents on the quinoline ring has been shown to influence the cytotoxic activity of these platinum complexes. rsc.org While direct analogues with this compound are not extensively documented, the established reactivity of Pt(II) with N,O-chelating quinoline ligands provides a strong basis for predicting the formation of stable square planar complexes.

Below is a table summarizing some reported metal complexes with related 2-methyl-8-hydroxyquinoline ligands.

| Metal Ion | Ligand | Complex Formula | Coordination Geometry | Reference |

| Zinc(II) | 2-methyl-8-quinolinol | (Me-HQ-H)[ZnI₂(Me-HQ)] | Tetrahedral | rsc.org |

| Platinum(II) | 8-hydroxyquinoline | [Pt(C₉H₆NO)Cl(C₂H₄)] | Square Planar | nih.gov |

| Platinum(II) | 2-[(5-chloropyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol | [Pt(QCl)Cl₂]·CH₃OH | Square Planar | rsc.org |

Influence of Quinoline Nitrogen and Substituents on Ligand Donor Properties

The donor properties of quinoline-based ligands are primarily governed by the basicity of the quinoline nitrogen atom. The electronic nature of substituents on the quinoline ring can significantly modulate this basicity and, consequently, the stability of the resulting metal complexes. Electron-donating groups increase the electron density on the nitrogen atom, enhancing its σ-donor ability and leading to the formation of more stable metal complexes. Conversely, electron-withdrawing groups decrease the electron density, weakening the donor strength of the nitrogen atom. nih.gov

Design and Development of Polydentate Ligands for Specific Metal Ion Coordination

The versatility of the quinoline framework allows for its incorporation into more complex polydentate ligand systems. By strategically introducing additional donor groups, ligands with higher denticity can be designed to achieve enhanced stability and selectivity for specific metal ions.

Schiff Base Ligands Derived from Quinoline Precursors and their Coordination Properties

Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are a prominent class of chelating agents in coordination chemistry. mdpi.com Quinoline derivatives containing an amino or a formyl group are excellent precursors for the synthesis of Schiff base ligands. For instance, 8-aminoquinoline (B160924) can be condensed with various aldehydes to yield tridentate Schiff base ligands that can coordinate to metal ions through the quinoline nitrogen, the imine nitrogen, and another donor atom from the aldehyde fragment. nih.govrsc.org

Similarly, quinoline-8-carbaldehyde can react with different amines to produce a wide array of Schiff base ligands. nih.gov These ligands have been shown to form stable complexes with a variety of transition metals. The resulting metal complexes often exhibit interesting photophysical, catalytic, and biological properties. The imine (-C=N-) bond in the Schiff base provides an additional coordination site, and the electronic and steric properties of the substituents on both the quinoline and the amine precursors can be systematically varied to fine-tune the properties of the final metal complexes.

The following table provides examples of Schiff base ligands derived from quinoline precursors and their coordination with metal ions.

| Quinoline Precursor | Amine/Aldehyde Reactant | Resulting Ligand Type | Metal Ions Coordinated | Reference |

| 8-Aminoquinoline | 2-Hydroxy Naphthaldehyde | Tridentate Schiff Base | - | nih.gov |

| 8-Aminoquinoline | Ortho-vanillin | Tridentate Schiff Base | - | nih.gov |

| Quinoline-8-carbaldehyde | 4-Aminobenzoic acid methyl ester | Bidentate Schiff Base | Copper(II) | nih.gov |

| Quinoline-8-carbaldehyde | Benzocaine | Bidentate Schiff Base | Copper(II) | nih.gov |

Engineering of Fluorescent Metal Complexes for Sensing or Optoelectronic Applications

The quinoline moiety is a well-known fluorophore, and its derivatives are extensively used in the development of fluorescent chemosensors and materials for optoelectronic devices. The fluorescence of quinoline compounds is often enhanced upon complexation with metal ions, a phenomenon known as chelation-enhanced fluorescence (CHEF). This effect arises from the increased rigidity of the molecular structure upon metal binding, which reduces non-radiative decay pathways. rroij.comscispace.com

Although this compound in its native form may not be an ideal chelating agent due to the ester group, it can be readily hydrolyzed to the corresponding carboxylic acid. This modification would create a potent chelating site in conjunction with the quinoline nitrogen atom, making it a suitable ligand for a variety of metal ions. The resulting metal complexes are anticipated to exhibit significant fluorescence, paving the way for their use in sensing and optoelectronics.

For instance, 8-hydroxyquinoline and its derivatives are classic examples of ligands that form highly fluorescent complexes with metal ions like Al³⁺ and Zn²⁺. rroij.com These complexes have been pivotal in the development of organic light-emitting diodes (OLEDs). ijcce.ac.ir The 2-methyl substituent on the quinoline ring, as present in the parent structure of this compound, is also known to be a component of fluorescent zinc(II) complexes used in OLED fabrication. ijcce.ac.ir The emission color of these complexes can often be tuned by modifying the substituents on the quinoline ring.

The potential of this compound as a precursor for fluorescent metal complexes is therefore high. Upon hydrolysis, the resulting ligand could be used to synthesize a range of metal complexes with tailored photophysical properties for applications such as:

Fluorescent Chemosensors: For the selective detection of specific metal ions in environmental or biological samples.

Organic Light-Emitting Diodes (OLEDs): As emissive materials in the fabrication of display and lighting technologies.

Bio-imaging: As fluorescent probes for visualizing metal ions in cellular systems.

Table 1: Examples of Fluorescent Metal Complexes with Quinoline-based Ligands

| Ligand | Metal Ion | Application | Reference |

| 8-Hydroxyquinoline | Al³⁺ | OLEDs | ijcce.ac.ir |

| 2-Methyl-8-quinolinol | Zn²⁺ | OLEDs | ijcce.ac.ir |

| 8-Hydroxyquinoline | Various | Fluorescent Sensing | rroij.com |

Applications in Metal Ion Extraction and Separation Science

The ability of quinoline derivatives to form stable complexes with a wide range of metal ions has been extensively exploited in the field of separation science. 8-Hydroxyquinoline, for example, is a well-known extracting agent for numerous metal ions in liquid-liquid extraction processes. scispace.com The formation of neutral, coordinatively saturated metal-ligand complexes renders them soluble in organic solvents, facilitating their separation from aqueous solutions.

Following hydrolysis of the ester group, this compound would yield a ligand with both a nitrogen and a carboxylate donor group, capable of forming stable chelate rings with metal ions. This structural feature is highly desirable for an effective extractant. The selectivity of the extraction process can often be controlled by adjusting the pH of the aqueous phase, which influences the deprotonation of the ligand and the stability of the metal complexes.

The potential applications of the hydrolyzed form of this compound in separation science include:

Solvent Extraction: For the selective removal and recovery of metal ions from industrial effluents or ore leachates.

Solid-Phase Extraction: By immobilizing the ligand onto a solid support, it could be used for the preconcentration and separation of trace metal ions.

Membrane-based Separations: Incorporation of the ligand into liquid membranes could enable selective transport of metal ions.

The presence of the 2-methyl group may also influence the lipophilicity and steric properties of the resulting metal complexes, which can be fine-tuned to optimize the extraction efficiency and selectivity for specific metal ions. For instance, derivatives of 8-hydroxyquinoline have been used in ionic liquid-based extraction systems for rare-earth ions, demonstrating enhanced extraction ability and selectivity compared to conventional organic solvents. researchgate.net

Table 2: Examples of Quinoline Derivatives in Metal Ion Extraction

| Ligand/System | Metal Ions Extracted | Method | Reference |

| 8-Hydroxyquinoline | Divalent metal ions (Mn²⁺, Co²⁺, Ni²⁺, etc.) | Electrochemical Solvent Extraction | rsc.org |

| 5-octyloxymethyl-8-quinolinol in Ionic Liquid | Rare-earth ions (Dy³⁺, Nd³⁺) | Solvent Extraction | researchgate.net |

| Quinoline-based polybenzoxazines | Not specified | Oil-Water Separation | researchgate.net |

Future Research Directions and Potential Emerging Applications of Methyl 2 2 Methylquinolin 8 Yl Acetate Research

Advancements in Rational Drug Design and Development Based on the Quinoline (B57606) Scaffold

The quinoline nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutic agents. orientjchem.orgmdpi.com Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, antiviral, and antibacterial properties. benthamdirect.comnih.govnih.gov Future rational drug design efforts involving Methyl 2-(2-methylquinolin-8-yl)acetate will likely focus on several key areas:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure will be crucial. frontiersin.org Researchers will likely synthesize analogues by altering the methyl group on the quinoline ring, modifying the acetate (B1210297) side chain, and introducing various substituents at other positions of the quinoline core. These studies aim to enhance potency, selectivity, and pharmacokinetic properties. orientjchem.orgnih.gov

Target-Based Design: With an increasing understanding of the molecular basis of diseases, new quinoline derivatives can be designed to interact with specific biological targets. manchester.ac.uk For this compound, this could involve computational docking studies to predict its binding affinity to various enzymes or receptors implicated in disease, followed by chemical synthesis and biological evaluation. nih.govnih.gov

Hybrid Molecules: A promising strategy involves creating hybrid molecules that combine the quinoline scaffold of this compound with other known pharmacophores. frontiersin.org This can lead to compounds with dual mechanisms of action or improved drug-like properties.

| Research Focus | Objective | Example Approach for this compound |

| SAR Studies | Enhance efficacy and selectivity | Synthesize derivatives with varied ester groups (e.g., ethyl, propyl) in place of the methyl ester to probe the effect on a specific biological target. |

| Target Identification | Discover novel molecular targets | Utilize proteomic screening to identify proteins that interact with this compound in cancer cell lines. |

| Bioisosteric Replacement | Improve pharmacokinetic properties | Replace the ester functionality with a bioisostere, such as an amide or a tetrazole, to potentially increase metabolic stability. |

Integration of Artificial Intelligence and Machine Learning in Computational Chemistry for Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. astrazeneca.comresearchgate.netnih.gov For quinoline derivatives like this compound, these technologies can be applied in several ways:

Predictive Modeling: Machine learning algorithms can be trained on large datasets of known quinoline compounds to build models that predict the biological activity, toxicity, and physicochemical properties of novel derivatives. researchgate.netnih.gov This allows for the virtual screening of vast chemical libraries to prioritize compounds for synthesis.

De Novo Design: Generative AI models can design entirely new quinoline-based molecules with desired properties. astrazeneca.com By providing the model with a set of desired parameters (e.g., high predicted activity against a specific target, low predicted toxicity), it can generate novel structures based on the this compound scaffold.

Reaction Prediction and Synthesis Design: AI tools can assist chemists in designing the most efficient synthetic routes to this compound and its analogues, saving time and resources in the laboratory. researchgate.net

| AI/ML Application | Description | Potential Impact on Research |

| QSAR Modeling | Develop quantitative structure-activity relationship models to predict the biological activity of new derivatives based on their chemical structure. nih.gov | Rapidly screen virtual libraries of compounds, prioritizing those with the highest predicted potency for synthesis and testing. |

| ADMET Prediction | Use machine learning to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. nih.gov | Reduce late-stage failures by identifying compounds with unfavorable pharmacokinetic or toxicity profiles at the design stage. |

| Generative Models | Employ deep learning models to generate novel molecular structures with optimized properties. | Discover unconventional quinoline structures that may not be conceived through traditional medicinal chemistry approaches. |

Exploration of Materials Science and Catalytic Applications for Functionalized Quinoline Derivatives

Beyond medicine, the unique electronic and structural properties of the quinoline ring make its derivatives promising candidates for applications in materials science and catalysis. mdpi.commdpi.com Future research on this compound could explore:

Organic Electronics: Quinoline derivatives are known to have applications in organic light-emitting diodes (OLEDs) and other electronic devices. The specific substitution pattern of this compound could be investigated for its potential as a component in novel organic semiconductors or fluorescent materials.

Corrosion Inhibition: Certain quinoline compounds have been shown to be effective corrosion inhibitors for metals. researchgate.net The potential of this compound to form a protective layer on metal surfaces could be a valuable area of investigation.

Catalysis: The nitrogen atom in the quinoline ring can coordinate with metal ions, making quinoline derivatives useful as ligands in catalysis. mdpi.comacs.org Research could focus on synthesizing metal complexes of this compound and evaluating their catalytic activity in various organic transformations. nih.gov For instance, copper-quinoline complexes have been shown to catalyze oxidation reactions. mdpi.com

Interdisciplinary Research Fusing Synthetic Chemistry, Advanced Characterization, Computational Modeling, and Mechanistic Biology

The full potential of this compound can only be realized through a highly collaborative, interdisciplinary approach. rsc.org This involves a synergistic effort between several key scientific disciplines:

Synthetic Chemistry: To create a diverse library of analogues and derivatives for testing. nih.govnih.gov

Advanced Characterization: To fully understand the three-dimensional structure and physicochemical properties of the synthesized compounds using techniques like X-ray crystallography and advanced NMR spectroscopy.

Computational Modeling: To guide the design of new molecules and to understand their interactions with biological targets or materials at a molecular level. nih.govresearchgate.net

Mechanistic Biology: To elucidate the precise mechanism of action of bioactive compounds, identifying the specific cellular pathways and molecular targets they modulate. nih.gov

By integrating these diverse fields, researchers can create a comprehensive understanding of this compound and its derivatives, paving the way for the development of new drugs, materials, and catalysts.

Q & A

Q. Methodological Answer :

- NMR spectroscopy : Confirm molecular structure via and NMR, focusing on quinoline proton shifts (δ 7.5–8.5 ppm) and ester carbonyl signals (~δ 170 ppm).

- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H] peak at m/z 242.2 for CHNO) .